Gandotinib

Catalog No.
S548077
CAS No.
1229236-86-5
M.F
C23H25ClFN7O
M. Wt
469.94
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gandotinib

CAS Number

1229236-86-5

Product Name

Gandotinib

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H25ClFN7O

Molecular Weight

469.94

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2784544; LY 2784544; LY-2784544; Gandotinib.

Description

The exact mass of the compound Gandotinib is 469.17931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chronic Myeloid Leukemia (CML)

One of the most well-established areas of research for Gandotinib is in Chronic Myeloid Leukemia (CML). CML is a type of blood cancer caused by a genetic mutation. This mutation creates a protein called BCR-ABL that promotes uncontrolled growth of white blood cells. Several studies have shown that Gandotinib is effective in treating CML, either as a first-line therapy or for patients who are resistant to other medications [, ].

Other Areas of Research

Gandotinib is also being investigated as a potential treatment for other types of cancer, including:

  • Gastrointestinal Stromal Tumors (GIST) []
  • Acute Lymphoblastic Leukemia (ALL) []
  • Non-Small Cell Lung Cancer (NSCLC) []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

469.17931

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Gandotinib

Dates

Modify: 2023-08-15
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. PubMed PMID: 24766055.
2: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
3: Ma L, Clayton JR, Walgren RA, Zhao B, Evans RJ, Smith MC, Heinz-Taheny KM, Kreklau EL, Bloem L, Pitou C, Shen W, Strelow JM, Halstead C, Rempala ME, Parthasarathy S, Gillig JR, Heinz LJ, Pei H, Wang Y, Stancato LF, Dowless MS, Iversen PW, Burkholder TP. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. Blood Cancer J. 2013 Apr 12;3:e109. doi: 10.1038/bcj.2013.6. PubMed PMID: 23584399; PubMed Central PMCID: PMC3641321.
4: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
5: Treliński J, Robak T. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. Curr Med Chem. 2013;20(9):1147-61. PubMed PMID: 23317159.
6: Santos FP, Verstovsek S. JAK2 inhibitors for myelofibrosis: why are they effective in patients with and without JAK2V617F mutation? Anticancer Agents Med Chem. 2012 Nov;12(9):1098-109. Review. PubMed PMID: 22583424.
7: Passamonti F, Maffioli M, Caramazza D. New generation small-molecule inhibitors in myeloproliferative neoplasms. Curr Opin Hematol. 2012 Mar;19(2):117-23. doi: 10.1097/MOH.0b013e32834ff575. Review. PubMed PMID: 22227528.

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